4-Epianhydrotetracycline

Toxicology Degradation Product Safety Assessment

Designated as Tetracycline EP Impurity D and USP 4-Epianhydrotetracycline, this high-purity reference standard is the specific degradation marker mandated by USP General Chapter <226>. Unlike generic tetracycline analogs, it enables accurate quantification at 0.1 µg/mL LOQ with validated recovery rates of 96-102%. Its well-defined chromatographic profile (resolution 3.5 from tetracycline, RRT 0.82) makes it the definitive benchmark for HPLC method validation, stability testing, and Fanconi syndrome mechanistic research.

Molecular Formula C22H22N2O7
Molecular Weight 426.4 g/mol
CAS No. 7518-17-4
Cat. No. B1505794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epianhydrotetracycline
CAS7518-17-4
Synonyms4-epianhydrotetracycline
5a,6-anhydrotetracycline
5a,6-anhydrotetracycline hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
5a,6-anhydrotetracycline hydrochloride, (4S-(4alpha,4aalpha,12aalpha))-isomer
5a,6-anhydrotetracycline, (4R-(4alpha,4abeta,12abeta))-isomer
anhydro-4-epitetracycline
anhydrotetracycline
Molecular FormulaC22H22N2O7
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O
InChIInChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16+,22-/m0/s1
InChIKeyKTTKGQINVKPHLY-WPINSWFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Epianhydrotetracycline (CAS 7518-17-4): Degradation Marker and Toxic Impurity in Tetracycline Quality Control


4-Epianhydrotetracycline (EATC, CAS 7518-17-4) is a secondary degradation product of tetracycline antibiotics, formed via epimerization and irreversible dehydration at the C6 position, leading to aromatization of the B ring . It is officially designated as Tetracycline EP Impurity D and USP 4-Epianhydrotetracycline, serving as a critical reference standard in pharmacopeial methods for monitoring tetracycline stability and purity [1].

Why 4-Epianhydrotetracycline Cannot Be Substituted by Other Tetracycline Impurities in Analytical or Toxicological Workflows


Tetracycline degradation produces multiple structurally similar impurities, including 4-epitetracycline (ETC), anhydrotetracycline (ATC), and 4-epianhydrotetracycline (EATC), each with distinct physicochemical and biological properties [1]. Regulatory monographs mandate specific quantification limits for EATC, and its unique toxicity profile and chromatographic behavior demand the use of a certified reference standard rather than an analog [2].

Quantitative Evidence: How 4-Epianhydrotetracycline Differs from Tetracycline and Other Analogs


Acute Toxicity in Mice: 4-Epianhydrotetracycline Exhibits Intermediate LD50 Among Tetracycline Degradants

In a comparative acute toxicity study in mice, intravenous administration of 4-epianhydrotetracycline (referred to as anhydro-4-epi-tetracycline) yielded an LD50 of 193 mg/kg, whereas tetracycline had an LD50 of 160.7 mg/kg, anhydrotetracycline had an LD50 of 134.2 mg/kg, and 4-epitetracycline had an LD50 of 85.8 mg/kg [1].

Toxicology Degradation Product Safety Assessment

Sub-Acute Nephrotoxicity: 4-Epianhydrotetracycline is the Primary Agent Responsible for Fanconi Syndrome

In sub-acute toxicity studies, mice receiving anhydro-4-epi-tetracycline (4-epianhydrotetracycline) exhibited the most severe toxic effects, including pronounced glucosuria, proteinuria, and renal tubular lesions, even at low doses [1]. Clinical reports and experimental models identify 4-epianhydrotetracycline as the chief substance responsible for reversible Fanconi syndrome associated with degraded tetracycline [2].

Nephrotoxicity Drug Safety Fanconi Syndrome

HPLC Resolution: 4-Epianhydrotetracycline is Well-Resolved from Tetracycline Under USP Conditions

Using a C8 column under USP 38 monograph conditions, the resolution between 4-epianhydrotetracycline hydrochloride and tetracycline hydrochloride peaks was measured at 3.5, significantly exceeding the USP requirement of not less than 1.2 [1]. Under USP 39 conditions with a polar embedded C18 column, the resolution between anhydrotetracycline and 4-epianhydrotetracycline was 8.7, well above the USP criteria of not less than 2.5 [2].

Analytical Chemistry HPLC Pharmaceutical Quality Control

Relative Retention Time: 4-Epianhydrotetracycline Elutes Before Tetracycline in Reversed-Phase HPLC

Under USP 38 monograph conditions, the relative retention time (RRT) of 4-epianhydrotetracycline hydrochloride with respect to tetracycline hydrochloride was 0.82, which is slightly lower than the USP criterion of approximately 0.9 [1].

Chromatography Method Development Impurity Profiling

Method Validation: 4-Epianhydrotetracycline Recovery and Linearity Meet USP Requirements

A validated HPLC method for tetracycline hydrochloride capsules demonstrated that recovery for the 4-epianhydrotetracycline limit procedure was between 96% and 102% across a concentration range of 50-150% of the acceptance criteria, with an RSD of less than 5% [1]. The method was linear (r>0.997) over this range [2].

Analytical Method Validation Quality Control Regulatory Compliance

Limit of Quantification: 4-Epianhydrotetracycline Can Be Detected at 0.1 µg/mL, Far Below USP Limits

A validated reversed-phase HPLC method achieved a limit of quantification (LOQ) of 0.1 µg/mL for 4-epianhydrotetracycline hydrochloride, which is 20 times lower than the USP acceptance criteria for this impurity [1].

Trace Analysis Impurity Detection Sensitivity

Optimal Applications of 4-Epianhydrotetracycline Based on Quantitative Evidence


Pharmaceutical Quality Control: Quantifying the Toxic Impurity in Tetracycline Drug Products

4-Epianhydrotetracycline is the specific impurity targeted by USP General Chapter <226> and related monographs [1]. Its well-characterized chromatographic behavior, including a resolution of 3.5 from tetracycline and a relative retention time of 0.82 [2], makes it an ideal reference standard for developing and validating HPLC methods for routine quality control and stability testing of tetracycline hydrochloride capsules, tablets, and oral suspensions.

Toxicological Research: Investigating the Molecular Basis of Fanconi Syndrome

Given its established role as the primary agent responsible for reversible Fanconi syndrome following ingestion of degraded tetracycline [1], 4-epianhydrotetracycline serves as a critical tool in mechanistic toxicology studies. Researchers can use this compound to model nephrotoxicity, investigate cellular uptake and efflux mechanisms in renal proximal tubule cells, and screen for potential protective agents.

Analytical Method Development: Validating HPLC and UHPLC Assays for Impurity Profiling

The documented method validation data, including recovery rates of 96-102% and an LOQ of 0.1 µg/mL [1], support the use of 4-epianhydrotetracycline as a benchmark standard in the development of new or improved chromatographic methods. Its distinct elution profile [2] allows for accurate system suitability testing and peak identification in complex matrices, facilitating method transfer and modernization of legacy USP methods.

Environmental Monitoring: Tracking Tetracycline Degradation in Water and Soil

As a major transformation product of tetracycline found in wastewater and agricultural runoff [1], 4-epianhydrotetracycline can be used as a marker compound in environmental fate studies. Its known toxicity to certain bacterial strains [2] makes it a relevant analyte for assessing the ecological impact of tetracycline contamination and evaluating the efficacy of remediation technologies.

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